Enhanced Lipophilicity via 4-Trifluoromethylphenyl Substitution: LogP Comparison vs. Phenyl Analog
The target compound exhibits a significantly higher lipophilicity (LogP = 3.82) compared to its unsubstituted phenyl analog, 3-chloro-6-phenylpyridazine, for which LogP values are consistently reported in the range of 1.98–2.80 across multiple databases [1][2]. This difference, driven by the electron-withdrawing and hydrophobic nature of the trifluoromethyl group, quantifies a key property differential that directly influences membrane permeability, metabolic stability, and target binding kinetics.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.82 [1] |
| Comparator Or Baseline | 3-chloro-6-phenylpyridazine: 1.98–2.80 [2] |
| Quantified Difference | Δ LogP ~ +1.0 to +1.8 (target compound is more lipophilic) |
| Conditions | Calculated values based on atom-additive method |
Why This Matters
Higher lipophilicity predicts improved passive membrane diffusion, which can be critical for intracellular target engagement or CNS penetration in drug discovery programs, differentiating this compound as a more hydrophobic building block.
- [1] ChemSrc. (n.d.). 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine (CAS 66548-88-7) Physicochemical Properties. Retrieved from https://m.chemsrc.com/amp/cas/66548-88-7_363520.html View Source
- [2] ChemSrc. (n.d.). 3-Chloro-6-phenylpyridazine (CAS 20375-65-9) Physicochemical Properties. Retrieved from https://m.chemsrc.com/amp/cas/20375-65-9.html View Source
